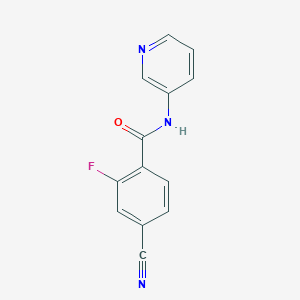

4-cyano-2-fluoro-N-3-pyridinylbenzamide

Description

4-Cyano-2-fluoro-N-3-pyridinylbenzamide is a benzamide derivative characterized by a cyano group at the 4-position, a fluorine atom at the 2-position of the benzene ring, and a pyridin-3-yl substituent on the amide nitrogen. The electron-withdrawing cyano and fluoro groups may enhance metabolic stability and influence binding interactions, while the pyridinyl moiety could contribute to solubility and target specificity.

Properties

IUPAC Name |

4-cyano-2-fluoro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O/c14-12-6-9(7-15)3-4-11(12)13(18)17-10-2-1-5-16-8-10/h1-6,8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOCXHRRMHFJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-cyano-2-fluoro-N-3-pyridinylbenzamide and related benzamide derivatives (data inferred from patent and chemical databases):

Substituent Effects on Physicochemical Properties

- Cyano vs. Halogen Groups: The cyano group in this compound enhances polarity compared to chloro or methyl substituents (e.g., ’s 2-chloro analog). This may improve aqueous solubility but reduce membrane permeability.

- Fluorine Position : The 2-fluoro substitution in the target compound contrasts with 3- or 4-fluoro positions in analogs (e.g., ’s 3-fluoro derivative). Ortho-fluorine may induce steric hindrance, affecting binding pocket interactions.

- Pyridinyl Linkage : Direct N-pyridinyl attachment (target compound) vs. ether or methylene linkages () influences conformational flexibility. Rigid pyridinyl-amide bonds may favor target selectivity.

Research Implications and Limitations

Current data gaps include experimental binding affinities, solubility, and pharmacokinetic profiles for this compound. For instance, thiourea-linked benzamides () show distinct hydrogen-bonding capacities compared to carboxamide-linked compounds. Further studies should prioritize synthesizing the target compound and benchmarking it against these analogs in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-cyano-2-fluoro-N-3-pyridinylbenzamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step organic reactions, including substitution, reduction, and condensation. For example:

- Substitution : React a fluorinated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a pyridinyl alcohol under alkaline conditions to form intermediates .

- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

- Condensation : Employ condensing agents (e.g., DCC or EDC) to link the amine intermediate with cyanoacetic acid derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., fluorine at C2, cyano at C4) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 267.20 g/mol for related compounds) and fragmentation patterns .

- HPLC : Assess purity (>95% by area normalization) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

- Answer : Contradictions may arise from:

- Impurities : Validate purity via HPLC or LC-MS to exclude confounding byproducts .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa). For enzyme inhibition studies, confirm target specificity using knockout models .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to improve bioavailability .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Answer :

- Substituent Scanning : Synthesize analogs with halogens (Cl, Br), alkyl groups, or heterocycles at the benzamide core. Compare IC values in target assays (e.g., kinase inhibition) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like acetyl-CoA carboxylase or EGFR .

- Data Tables :

| Derivative | Substituent | IC (nM) | Target |

|---|---|---|---|

| A | -F, -CN | 12.5 | EGFR |

| B | -Cl, -OCH | 45.8 | ACC |

Q. How can researchers mitigate challenges in achieving regioselective functionalization of the pyridinyl moiety in this compound?

- Answer :

- Directing Groups : Install temporary directing groups (e.g., -Bpin) to guide electrophilic substitution at specific positions .

- Protection/Deprotection : Use silyl ethers or tert-butyl groups to block reactive sites during synthesis .

- Cross-Coupling : Apply Suzuki-Miyaura or Buchwald-Hartwig reactions with Pd catalysts for C–N or C–C bond formation .

Q. What are the best practices for evaluating the metabolic stability of this compound in preclinical studies?

- Answer :

- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life () and intrinsic clearance .

- Metabolite ID : Perform LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models for this compound?

- Answer :

- 3D Model Complexity : Organoids mimic in vivo tumor microenvironments (hypoxia, cell-cell interactions), which may reduce drug penetration .

- Dosage Adjustments : Re-evaluate IC using spheroid-adapted protocols (e.g., longer exposure times).

- Imaging Validation : Use confocal microscopy to track compound distribution in organoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.